
1-(3-Nitrophenyl)piperidine-4-methanol
Description
1-(3-Nitrophenyl)piperidine-4-methanol is a piperidine derivative featuring a methanol group at the 4-position of the piperidine ring and a 3-nitrophenyl substituent. The nitro group at the meta position on the phenyl ring imparts strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis and asymmetric catalysis, as evidenced by its role in the reduction of ketones to enantiomerically enriched alcohols .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
[1-(3-nitrophenyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-4-6-13(7-5-10)11-2-1-3-12(8-11)14(16)17/h1-3,8,10,15H,4-7,9H2 |
InChI Key |
QFAUWIRKROYCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(3-Nitrophenyl)piperidine-4-methanol
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution of a halogenated or activated nitroaromatic compound by a piperidine derivative bearing a hydroxymethyl substituent at the 4-position. Alternative approaches include functional group transformations on preformed piperidine rings or multi-step sequences involving protection/deprotection and selective substitutions.
Direct Nucleophilic Aromatic Substitution (SNAr)
A common approach to prepare nitrophenyl-substituted piperidines is the nucleophilic aromatic substitution of fluoronitrobenzene derivatives with 4-piperidinemethanol. Although most literature examples focus on the 4-nitrophenyl isomer, the 3-nitrophenyl analog can be accessed similarly by starting from 3-fluoronitrobenzene.
Reaction Conditions and Yields
Starting Materials | Solvent | Base | Temperature | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
3-Fluoro-1-nitrobenzene + 4-piperidinemethanol | Dimethyl sulfoxide (DMSO) | Potassium carbonate | 80°C | 15 hours | ~84 | Product isolated by filtration and washing; white solid obtained. |
4-Fluoro-1-nitrobenzene + 4-piperidinemethanol | Dimethyl sulfoxide (DMSO) | None (neat) | 80°C | 1 hour | 99 | Similar method for 4-nitro isomer; high yield reported. |
Note: The 3-nitro isomer synthesis is inferred by analogy to the 4-nitro isomer methods, as direct literature on this compound SNAr is limited but chemically analogous.
Multi-Step Synthesis via 1-(3-Nitrophenyl)piperidine-4-carboxylic Acid Intermediate
An alternative route involves preparing 1-(3-Nitrophenyl)piperidine-4-carboxylic acid, followed by reduction of the carboxylic acid to the hydroxymethyl group.
Step 1: Preparation of 1-(3-Nitrophenyl)piperidine-4-carboxylic acid
- Dissolve 1-(3-nitrophenyl)piperidine (3 g, 0.01 mol) in dioxane.
- Add sodium hydroxide solution (1.3 g NaOH in 30 mL water).
- Warm the mixture to 70 °C and stir for 3 hours.
- Cool to room temperature, remove solvent under reduced pressure.
- Adjust pH to 4.7 with 1 M HCl, cool to 0 °C, stir for 3 hours.
- Filter and wash the yellow solid product.
- Yield: 90% (2.7 g).
Coupling Reactions and Amide Formation (Related Derivatives)
In some synthetic schemes, 1-(3-Nitrophenyl)piperidine derivatives are functionalized further by coupling with amines or other nucleophiles to form amides or other derivatives. These methods may involve carbodiimide-mediated coupling agents such as EDCI and HOBt.
- Example: Coupling of 1-(3-Nitrophenyl)piperidine-4-carboxylic acid with N-methylpiperazine using EDCI and HOBt in tetrahydrofuran (THF) solvent at room temperature for 24 h.
Though this is a derivative synthesis, it supports the availability of 1-(3-Nitrophenyl)piperidine-4-carboxylic acid as a key intermediate.
Reduction of Nitro Group to Amino Group (Optional Functionalization)
Reduction of the nitro group to an amino group can be performed using:
- Hydrogen gas with palladium catalyst (Pd/C).
- Zinc powder with ammonium chloride in ethanol and acetic acid at 80 °C.
This step is relevant if further functionalization of the aromatic ring is desired.
Summary Table of Preparation Methods
Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
SNAr of 3-fluoronitrobenzene with 4-piperidinemethanol | DMSO, K2CO3, 80 °C, 15 h | ~84 | Direct, one-step, good yield | Requires activated aryl fluoride |
Multi-step via carboxylic acid intermediate | NaOH/dioxane hydrolysis, acidification, reduction | 90% (acid intermediate) | High purity intermediate | Additional reduction step needed |
Carbodiimide coupling (derivative synthesis) | EDCI, HOBt, THF, room temp, 24 h | Not specified | Enables further functionalization | More complex, multi-step |
Nitro group reduction | Pd/C hydrogenation or Zn/NH4Cl/acetic acid | 86% (for amine derivative) | Converts nitro to amine | Additional step, sensitive conditions |
Research Findings and Analysis
The nucleophilic aromatic substitution approach is the most straightforward and commonly used method for synthesizing this compound analogs, relying on activated fluoronitrobenzene substrates.
The regioselectivity for substitution at the 1-position of piperidine and the 3-position of the nitrophenyl ring is controlled by the choice of starting materials and reaction conditions.
The carboxylic acid intermediate route provides a versatile platform for further chemical modifications, including amide bond formation, which is valuable for medicinal chemistry applications.
Reduction of the nitro group is a well-established transformation allowing access to amino derivatives, expanding the compound's utility.
Reaction yields reported are generally high (above 80%), indicating efficient synthetic protocols.
Solvent choice (DMSO, DMF, dioxane) and base (potassium carbonate, sodium hydroxide) play crucial roles in reaction efficiency.
Chemical Reactions Analysis
1-(3-Nitrophenyl)piperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-Aminophenyl)piperidine-4-methanol.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Nitrophenyl)piperidine-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)piperidine-4-methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in various biochemical reactions, and the piperidine ring can interact with biological receptors. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Catalytic Performance
- This compound: The meta-nitro group enhances electrophilicity, making it effective in asymmetric transfer hydrogenation reactions. For example, its derivatives achieve up to 99% enantiomeric excess (ee) in the reduction of ketones .
- 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine : The para-nitro group and sulfur linker improve stability in heterogeneous catalysis, though with lower stereochemical control compared to the target compound .
- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one : The ketone group allows for reductive amination or Grignard reactions, enabling diversification into secondary alcohols or amines .
Biological Activity
1-(3-Nitrophenyl)piperidine-4-methanol is an organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group, which contribute to its chemical reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C12H16N2O3
- Structural Features :
- Piperidine ring
- Nitrophenyl group (electron-withdrawing)
- Hydroxymethyl group (capable of hydrogen bonding)
The presence of these functional groups enhances the compound's reactivity and influences its interactions with various biological targets.
Synthesis
This compound can be synthesized through several methods, including:
- Nitration of piperidine derivatives followed by hydroxymethylation.
- Reduction of nitro groups in related compounds to achieve the desired structure.
These synthetic routes are critical for obtaining the compound in sufficient purity for biological testing.
Binding Affinity and Interaction Studies
Recent studies have focused on the binding affinity of this compound against various biological targets, including enzymes and receptors. Techniques such as molecular docking and in vitro assays have been employed to evaluate these interactions.
Key Findings:
- The compound exhibits significant binding affinity towards certain neurotransmitter transporters, which may suggest potential applications in treating neurological disorders.
- Interaction studies indicate that the nitrophenyl group enhances the compound's ability to interact with biological macromolecules, potentially influencing its pharmacological profile.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated varying degrees of antibacterial and antifungal activities against several pathogens.
Antibacterial Activity:
- The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition.
- Comparative studies with similar piperidine derivatives suggest that modifications in the nitrophenyl substitution can significantly alter antimicrobial efficacy .
Antifungal Activity:
- Preliminary tests suggest moderate antifungal properties, particularly against Candida albicans. Further optimization of the compound's structure may enhance its antifungal activity .
Case Studies
Case Study 1: Neurotransmitter Transporter Inhibition
A study investigating various piperidine derivatives highlighted this compound's potential as a selective dopamine transporter inhibitor. The compound's unique structural features allowed it to exhibit higher selectivity compared to other analogs, suggesting its utility in developing treatments for disorders like depression or ADHD .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of piperidine derivatives, this compound demonstrated superior antibacterial activity against E. coli compared to structurally similar compounds. This finding underscores the importance of functional group positioning in enhancing biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Structural Feature | Biological Activity | Uniqueness |
---|---|---|---|
1-(4-Aminophenyl)piperidin-4-ol | Amino group instead of nitro | Moderate antibacterial | Different reactivity |
1-(4-Nitrophenyl)piperidin-3-methanol | Hydroxymethyl at 3-position | Varies | Distinct properties |
5-Nitro-2-(piperidin-1-yl)aniline | Aniline derivative | Low activity | Variations in solubility |
(1-Phenylpiperidin-4-yl)methanol | Phenyl substitution | Moderate | Different pharmacological profile |
This table highlights how structural variations influence biological activity, emphasizing the distinctiveness of this compound.
Q & A
Q. What are the key structural features of 1-(3-Nitrophenyl)piperidine-4-methanol that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity are governed by:
- Nitro group (meta position) : The electron-withdrawing nature of the nitro group at the 3-position on the phenyl ring modulates electronic density, influencing binding interactions with biological targets (e.g., enzymes or receptors) .
- Piperidine ring : The six-membered ring provides conformational flexibility, enabling interactions with hydrophobic pockets in target proteins .
- Hydroxymethyl group : The -CH2OH substituent at the 4-position of the piperidine facilitates hydrogen bonding, critical for solubility and target affinity .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Key methods include:
- Nucleophilic substitution : Reacting 3-nitrobenzyl halides with piperidine-4-methanol derivatives under basic conditions (e.g., K2CO3 in DMF) .
- Reductive amination : Condensing 3-nitrobenzaldehyde with piperidine-4-methanol precursors, followed by NaBH4 reduction .
- Cross-coupling : Utilizing Pd/Cu catalysts to couple pre-functionalized piperidine scaffolds with nitrophenyl groups .
- Purification : Column chromatography (e.g., CH2Cl2/MeOH gradients) is critical for isolating the final product .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step synthesis?
Yield optimization requires addressing:
- Reaction conditions : Extended reflux times (e.g., 12–24 hours) for steps like amide coupling or nitro group reduction .
- Catalyst selection : Pd(PPh3)4/CuI systems enhance coupling efficiency in arylacetylene reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity, while ethanol facilitates amine coupling .
- Purification : Sequential extraction (e.g., CHCl3/H2O) and recrystallization reduce impurities .
Q. What are the common sources of contradictory data in the biological activity reports of this compound derivatives?
Discrepancies arise from:
- Substituent positional isomerism : Meta vs. para nitro groups (e.g., 3-nitrophenyl vs. 4-nitrophenyl) yield distinct electronic profiles, altering target binding .
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (e.g., CYP450) affect IC50 values .
- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew cytotoxicity data .
Q. How does the position of the nitro group (meta vs. para) on the phenyl ring affect the compound’s electronic properties and binding affinity?
- Meta-nitro : Induces a localized electron-deficient region, enhancing interactions with electron-rich residues (e.g., tyrosine or lysine) in target proteins. This position also reduces steric hindrance compared to para-substituted analogs .
- Para-nitro : Creates a stronger dipole moment, potentially improving membrane permeability but reducing selectivity due to off-target binding .
- Experimental validation : Comparative DFT calculations and X-ray crystallography of protein-ligand complexes can resolve these effects .
Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
- X-ray crystallography : Determines absolute configuration, especially for optically active derivatives .
- NMR spectroscopy : NOESY experiments reveal spatial proximity of protons to confirm chair conformations in the piperidine ring .
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the hydroxymethyl group in bioactivity?
- Analog synthesis : Replace -CH2OH with -CH3, -COOH, or -NH2 to assess hydrogen bonding’s contribution .
- Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with and without the hydroxymethyl group .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.